Benzamide, 2,2'-dithiobis- (CAS: 2527-57-3), also known as 2,2'-dithiodibenzamide, is an ortho-substituted aromatic disulfide. In industrial procurement, it is utilized as a high-yield, stable precursor for the large-scale synthesis of 1,2-benzisothiazol-3(2H)-one (BIT), a commercial biocide [1]. Beyond manufacturing, the compound serves as a baseline biochemical tool in virology and drug discovery, where its disulfide-benzamide structural motif is utilized for targeted zinc ejection from viral nucleocapsid proteins [2]. Unlike standard generic disulfides, its ortho-amide configuration enables targeted cyclization and dynamic aqueous disproportionation, making it a required intermediate for both industrial antimicrobial production and specialized covalent-inhibitor screening workflows.
Substituting 2,2'-dithiobis(benzamide) with its reduced monomer (2-mercaptobenzamide) or alternative disulfide isomers fundamentally disrupts both industrial and biochemical workflows. In biocide manufacturing, substituting the disulfide with 2-mercaptobenzamide necessitates harsher, halogen-based oxidative cyclization conditions, complicating waste management and process safety [1]. In biochemical applications, the exact 2,2'-ortho configuration is strictly required to form the necessary covalent adducts with zinc-liganded cysteine residues; shifting to 3,3'- or 4,4'-dithiobisbenzamide isomers results in a complete loss of target-covalent reactivity and zinc ejection capability[2]. Furthermore, standard aliphatic disulfides cannot replicate the aqueous disproportionation into reactive benzisothiazolone species that defines this compound's mechanism of action [2].
In the industrial synthesis of the biocide 1,2-benzisothiazol-3(2H)-one (BIT), 2,2'-dithiobis(benzamide) serves as a high-yield precursor that undergoes oxidative cleavage and cyclization under mild aqueous conditions. When subjected to an airstream in aqueous sodium hydroxide at 35–55 °C, 2,2'-dithiobis(benzamide) yields 94% BIT with 97% purity [1]. This direct air-oxidation route bypasses the need for harsh halogenating agents, such as chlorine or bromine, which are often required when cyclizing 2-mercaptobenzamide or o-aminothiobenzoic acid baselines, thereby reducing corrosive waste streams.
| Evidence Dimension | Biocide (BIT) Synthesis Yield and Process Conditions |
| Target Compound Data | 94% yield (97% purity) via mild aqueous NaOH / air oxidation |
| Comparator Or Baseline | 2-mercaptobenzamide / o-aminothiobenzoic acid (require halogens or complex catalysts for high-yield cyclization) |
| Quantified Difference | Eliminates halogen use while maintaining >90% yield and >95% purity. |
| Conditions | Aqueous NaOH, 35–55 °C, 60 L/h airstream for 3.5 hours |
Procurement of this specific disulfide precursor enables a halogen-free and high-yield manufacturing route for commercial BIT biocides.
2,2'-dithiobis(benzamide) is the prototypic lead structure for ejecting zinc from the HIV-1 nucleocapsid protein (NCp7). Structure-activity relationship studies demonstrate that the ability to extrude zinc strictly resides in the ortho-disulfide configuration (the 2,2'-isomer), which forms a covalent complex with the zinc-liganded cysteine residues [1]. In direct comparative assays, the 3,3'-dithiobisbenzamide and 4,4'-dithiobisbenzamide isomers were found to be completely inactive for zinc extrusion [1].
| Evidence Dimension | Zinc Ejection Activity from NCp7 Zinc Fingers |
| Target Compound Data | Active (forms covalent Cys-adducts, biexponential ejection kinetics) |
| Comparator Or Baseline | 3,3'-dithiobisbenzamide and 4,4'-dithiobisbenzamide (Inactive) |
| Quantified Difference | Complete loss of zinc ejection activity when shifting from the 2,2'-ortho to meta or para configurations. |
| Conditions | In vitro NCp7 zinc ejection assay monitored by mass spectrometry and NMR |
For biochemical assay development, buyers must procure the exact 2,2'-isomer, as structural analogs completely fail to engage the required target-covalent exchange mechanism.
Unlike stable aliphatic disulfides, 2,2'-dithiobis(benzamide) exhibits dynamic equilibrium behavior in aqueous environments. When dissolved in buffered aqueous solutions (pH 6–7), the compound reversibly disproportionates to form one equivalent of the reactive mercaptan (2-mercaptobenzamide) and one equivalent of the cyclized benzisothiazolone [1]. This pH- and concentration-dependent disproportionation distinguishes it from standard disulfide reagents, such as DTNB, which do not auto-cyclize into electrophilic species without external intervention.
| Evidence Dimension | Aqueous Stability and Disproportionation |
| Target Compound Data | Reversibly disproportionates into mercaptan and benzisothiazolone in water |
| Comparator Or Baseline | Standard aliphatic or non-ortho-amide disulfides (remain stable as disulfides in water) |
| Quantified Difference | Generation of electrophilic benzisothiazolone species in situ without external oxidants. |
| Conditions | Aqueous solution, pH 6.0–7.0, monitored by 500 MHz proton NMR |
Understanding this dynamic aqueous equilibrium is critical for researchers formulating this compound for in vitro assays, as it acts as a pro-reagent rather than a static disulfide.
Directly downstream of its high-yield oxidative cyclization profile, 2,2'-dithiobis(benzamide) is the preferred bulk precursor for manufacturing BIT, a globally utilized industrial biocide and preservative. Procuring the disulfide form allows manufacturers to utilize mild air-oxidation in aqueous sodium hydroxide, bypassing the corrosive halogenation steps required when starting from 2-mercaptobenzamide [1].
Because of its strict ortho-isomer dependence for target-covalent modification, this compound is an essential baseline reagent in virology and drug discovery. It is specifically procured to study the biexponential kinetics of zinc ejection from the HIV-1 nucleocapsid protein (NCp7) and serves as a structural scaffold for developing non-cytotoxic retroviral inhibitors [2].
Leveraging its aqueous disproportionation behavior, 2,2'-dithiobis(benzamide) is utilized in biochemical assays requiring the in situ generation of reactive benzisothiazolone electrophiles. Researchers select this compound over stable aliphatic disulfides when a pH-dependent, dual-action reagent is needed for complex protein modification studies [2].